Product packaging for l-aspartic acid, monosodium salt(Cat. No.:CAS No. 3792-50-5)

l-aspartic acid, monosodium salt

Cat. No.: B1290559
CAS No.: 3792-50-5
M. Wt: 156.09 g/mol
InChI Key: VPGWWDZBZDPONV-DKWTVANSSA-N
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Description

Contextualization of Aspartate as a Fundamental Biological Molecule

Aspartic acid, the parent compound of aspartate, is one of the 22 proteinogenic amino acids, meaning it is a fundamental building block of proteins. wikipedia.orgebi.ac.uk It is classified as a non-essential amino acid in humans because the body can synthesize it, primarily through the transamination of oxaloacetate, an intermediate in the central metabolic pathway known as the citric acid cycle. ontosight.aiwikipedia.org

Structurally, aspartic acid possesses an acidic side chain which, at physiological pH, is typically deprotonated to form aspartate, carrying a negative charge. wikipedia.orgnumberanalytics.com This characteristic influences its interactions with other molecules and its role within proteins. ebi.ac.uk Beyond its role in protein structure, aspartate is a key player in the synthesis of other amino acids and essential biomolecules. mdpi.comontosight.ai

Role of Aspartate as a Nodal Metabolite in Central Metabolism

Aspartate holds a crucial position as a nodal metabolite, connecting several key metabolic pathways. mdpi.comnih.govresearchgate.net Its significance stems from its direct involvement in and linkage to the citric acid cycle, the urea (B33335) cycle, and the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. ontosight.aiwikipedia.org

In autotrophic prokaryotic organisms, a significant portion of amino acids, including asparagine, lysine (B10760008), threonine, methionine, and isoleucine, are derived directly from aspartate. nih.gov In plants, aspartate is a central molecule for nitrogen assimilation and storage. mdpi.com It facilitates the transfer of reducing equivalents across the mitochondrial membrane via the malate-aspartate shuttle, a critical process for cellular energy production (ATP). mdpi.comwikipedia.orgnumberanalytics.com The conversion of aspartate to oxaloacetate is a key anaplerotic reaction, replenishing intermediates of the citric acid cycle. ontosight.ailibretexts.org

The following table summarizes the key metabolic pathways involving aspartate:

Metabolic PathwayRole of AspartateKey Enzymes/Processes
Citric Acid Cycle (TCA Cycle) Anaplerotic replenishment of intermediates. ontosight.ailibretexts.orgAspartate aminotransferase converts aspartate to oxaloacetate. ontosight.ai
Urea Cycle Donates a nitrogen atom for the elimination of excess nitrogen. ontosight.aiwikipedia.orgArgininosuccinate (B1211890) synthetase and argininosuccinate lyase.
Amino Acid Synthesis Precursor for asparagine, methionine, threonine, lysine, and isoleucine. mdpi.comwikipedia.orgAspartate kinase is a key regulatory enzyme. mdpi.com
Nucleotide Synthesis Provides a nitrogen atom for the synthesis of purine (B94841) and pyrimidine (B1678525) rings. mdpi.comwikipedia.org
Malate-Aspartate Shuttle Transports reducing equivalents (NADH) from the cytosol into the mitochondria for ATP production. mdpi.comwikipedia.orgMalate (B86768) dehydrogenase and aspartate aminotransferase. mdpi.com
Gluconeogenesis Carbon skeleton can be used for the synthesis of glucose. wikipedia.orgConversion to oxaloacetate, a key gluconeogenic precursor. ontosight.ai

Overview of Aspartate's Multifaceted Roles in Cellular Processes

Aspartate's influence extends to a variety of critical cellular functions. As an excitatory neurotransmitter in the central nervous system, it stimulates neuronal activity, although typically less potently than glutamate (B1630785). wikipedia.orgnumberanalytics.com It plays a role in synaptic plasticity, the process that underlies learning and memory. numberanalytics.com

Furthermore, aspartate is indispensable for cell proliferation. mdpi.com Studies have shown that a reduction in cytosolic aspartate can inhibit the growth of certain cell lines. mdpi.com In the context of cardiac health, research suggests that aspartate may have a protective effect on heart muscle cells during periods of ischemia by enhancing anaerobic energy production. rch.org.au It has also been observed that increased glucose utilization for aspartate synthesis is associated with cardiac hypertrophy. ahajournals.org

The table below provides a summary of the diverse roles of aspartate in cellular processes:

Cellular ProcessSpecific Role of AspartateSignificance
Neurotransmission Acts as an excitatory neurotransmitter. numberanalytics.comontosight.aiInvolved in neuronal communication, learning, and memory. numberanalytics.comontosight.ai
Protein Synthesis A fundamental building block of proteins. wikipedia.orgebi.ac.ukEssential for the structure and function of all cells.
Cell Proliferation Required for the growth and division of cells. mdpi.comCrucial for development, tissue repair, and immune responses. ontosight.ai
Energy Metabolism Key component of the malate-aspartate shuttle for ATP production. mdpi.comwikipedia.orgEnsures efficient energy supply for cellular activities.
Biosynthesis Precursor to other amino acids, nucleotides, and NAD. mdpi.comProvides the necessary building blocks for growth and maintenance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NNaO4 B1290559 l-aspartic acid, monosodium salt CAS No. 3792-50-5

Properties

CAS No.

3792-50-5

Molecular Formula

C4H7NNaO4

Molecular Weight

156.09 g/mol

IUPAC Name

sodium (2S)-2-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1

InChI Key

VPGWWDZBZDPONV-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)[O-])N)C(=O)O.O.O.[Na+]

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)O.O.O.[Na+]

Other CAS No.

3792-50-5
5598-53-8
17090-93-6

physical_description

White solid;  [Sigma-Aldrich MSDS]

Related CAS

5598-53-8
28826-17-7

sequence

D

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Aspartate Metabolic Pathways and Interconnections

Biosynthesis of Aspartate

The synthesis of the nonessential amino acid aspartate is a critical juncture in cellular metabolism, linking carbohydrate and amino acid metabolic pathways. wikipathways.org

The primary route for aspartate biosynthesis in most organisms, including humans, is the transamination of oxaloacetate, a key intermediate of the citric acid cycle. wikipathways.orgnih.govwikipedia.orgontosight.ai This reversible reaction is catalyzed by the enzyme aspartate aminotransferase (AAT), also known as glutamic-oxaloacetic transaminase (GOT). nih.govwikipedia.orgproteopedia.orgnzytech.com AAT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. nih.govwikipedia.org

The reaction involves the transfer of an amino group from a donor molecule, most commonly glutamate (B1630785), to oxaloacetate. wikipathways.orgnih.gov This process yields aspartate and α-ketoglutarate. nih.gov The reaction proceeds through a "ping-pong" mechanism, where the amino group from glutamate is first transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP), and then from PMP to oxaloacetate to form aspartate. nih.govwikipedia.org

This reaction is vital for maintaining the balance of amino acids and intermediates of the citric acid cycle. ebi.ac.uk

Research into the origins of life suggests potential prebiotic pathways for aspartate synthesis that may have preceded modern biological systems. One proposed route involves the reaction of α-ketoacids with cyanide and ammonia (B1221849) sources via the Bucherer-Bergs pathway. nih.gov Specifically, oxaloacetate can be transformed into aspartate through N-carbamoyl aspartate, a process that also allows for the concurrent formation of dihydroorotate, a precursor to pyrimidine (B1678525) nucleobases. nih.gov

Another study has demonstrated that the transamination of oxaloacetate can be catalyzed by the biologically relevant cofactor pyridoxamine with the support of metal ions, such as Cu²⁺. nih.govmdpi.comresearchgate.net This reaction is rapid enough to counteract the inherent instability of oxaloacetate, suggesting a plausible protometabolic pathway that mirrors modern metabolism. nih.govmdpi.comresearchgate.net These findings support the idea of a natural emergence of metabolic pathways from prebiotic chemistry. nih.gov

Transamination of Oxaloacetate to Aspartate

Aspartate-Derived Amino Acid Biosynthesis

In plants and microorganisms, aspartate serves as the precursor for a family of essential amino acids, including lysine (B10760008), methionine, and threonine. wikipedia.orgwikipedia.orgnih.govnih.govbioone.org These pathways are not present in animals, making these amino acids essential components of the human diet. nih.govbioone.org The initial steps common to these pathways involve the phosphorylation of aspartate by aspartate kinase and the subsequent reduction to aspartate-β-semialdehyde. youtube.com Aspartate-β-semialdehyde is a key branch point intermediate. nih.govyoutube.com

There are two primary pathways for lysine biosynthesis that originate from different precursors: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. researchgate.netwikipedia.org

Diaminopimelate (DAP) Pathway: This pathway is found in bacteria, archaea, algae, and plants. researchgate.netasm.org It utilizes aspartate and pyruvate (B1213749) as the primary precursors. asm.orglibretexts.org The pathway begins with the condensation of aspartate-β-semialdehyde and pyruvate. youtube.com There are several variations of the DAP pathway, including the acetylase, aminotransferase, dehydrogenase, and succinylase pathways, which all converge to form meso-diaminopimelate. wikipedia.orgfrontiersin.org The final step is the decarboxylation of meso-diaminopimelate to yield L-lysine. wikipedia.org

α-Aminoadipate (AAA) Pathway: This pathway is predominantly found in fungi and euglenids. researchgate.netwikipedia.orgmdpi.com It starts from α-ketoglutarate and acetyl-CoA. researchgate.net The pathway proceeds through a series of reactions to form α-aminoadipate, which is then converted to lysine. wikipedia.orgtandfonline.com

The biosynthesis of methionine in plants and microorganisms is part of the aspartate family of amino acids. wikipedia.orgnih.govgenome.jpkegg.jp The carbon backbone of methionine is derived from aspartate. nih.govpnas.org The pathway branches from the common precursor, homoserine, which is synthesized from aspartate-β-semialdehyde. wikipedia.org In most organisms, homoserine is activated by acylation (e.g., succinylation or acetylation). wikipedia.org In plants, homoserine is phosphorylated to form O-phosphohomoserine. wikipedia.orgoup.com

The synthesis of methionine then proceeds through a transsulfuration pathway where the activated homoserine reacts with cysteine to form cystathionine. wikipedia.org Cystathionine is then cleaved to produce homocysteine, which is subsequently methylated to yield methionine. wikipedia.org Alternatively, a direct-sulfurylation pathway can occur where hydrogen sulfide (B99878) is used as the sulfur source. wikipedia.org

Threonine is another essential amino acid synthesized from aspartate in bacteria, plants, and fungi. libretexts.orgwikipedia.orgkegg.jpgenome.jp The pathway to threonine shares the initial steps with methionine biosynthesis, diverging at the intermediate homoserine. wikipedia.orgwikipedia.org

In E. coli, the threonine biosynthetic pathway involves five enzymatic steps starting from aspartate. nih.gov Homoserine, derived from aspartate, is phosphorylated by homoserine kinase to form O-phosphohomoserine. nih.govasm.orgresearchgate.net In the final step, threonine synthase catalyzes the conversion of O-phosphohomoserine into threonine. youtube.comasm.orgresearchgate.netontosight.ai This pathway is tightly regulated to control the levels of threonine produced. ontosight.ai

Threonine Biosynthesis Pathways

Aspartate Catabolism and Entry into Energy Metabolism

Aspartate is a non-essential amino acid in humans, meaning it can be synthesized from intermediates of central metabolic pathways. wikipedia.org Its catabolism provides a direct link to energy metabolism, primarily through its conversion to intermediates of the Tricarboxylic Acid (TCA) cycle.

The primary route for aspartate's entry into the TCA cycle is through its conversion to oxaloacetate. patsnap.comlibretexts.org This reaction is a reversible transamination catalyzed by the enzyme aspartate aminotransferase (AST) , also known as glutamic-oxaloacetic transaminase (GOT). wikipedia.orgreactome.org In this reaction, the alpha-amino group of aspartate is transferred to alpha-ketoglutarate, yielding oxaloacetate and glutamate. wikipedia.orgnih.gov This process is dependent on the cofactor pyridoxal phosphate (B84403) (PLP), a derivative of vitamin B6. wikipedia.org

The oxaloacetate produced is a key intermediate in the TCA cycle, where it can condense with acetyl-CoA to form citrate (B86180), initiating the cycle for energy production in the form of ATP. patsnap.comuomisan.edu.iq The reversibility of the AST-catalyzed reaction also allows for the synthesis of aspartate from oxaloacetate, highlighting its anaplerotic role in replenishing TCA cycle intermediates. wikipedia.org

Another significant link between aspartate metabolism and the TCA cycle is the aspartate-argininosuccinate shunt . brainly.comsapientia.robiologynotesonline.com This shunt connects the urea (B33335) cycle with the TCA cycle. In the urea cycle, aspartate combines with citrulline to form argininosuccinate (B1211890), which is then cleaved to produce arginine and fumarate (B1241708). wikipedia.orgnih.govnews-medical.net Fumarate is an intermediate of the TCA cycle. uomisan.edu.iqwikipedia.org The conversion of fumarate to malate (B86768) and then to oxaloacetate within the TCA cycle generates an NADH molecule, which contributes to the cellular energy pool. wikipedia.orgnyu.edu This shunt is crucial for transferring the nitrogen from other amino acids into the urea cycle via aspartate and for replenishing the TCA cycle intermediates. sapientia.robiologynotesonline.com Recent research has also highlighted that in macrophages, this shunt can be rewired upon viral infection to produce fumarate, which potentiates antiviral inflammatory responses. nih.gov

The urea cycle is the primary metabolic pathway for the detoxification of ammonia, converting it into the less toxic compound urea for excretion. uomisan.edu.iqdeakin.edu.au Aspartate plays an indispensable role in this cycle by providing one of the two nitrogen atoms required for the synthesis of each urea molecule. uomisan.edu.iqwikipedia.orgnih.gov

The cycle, which primarily occurs in the liver, involves a series of enzymatic reactions. nyu.edudeakin.edu.au After the initial steps in the mitochondria where citrulline is formed, it is transported to the cytosol. sapientia.ronews-medical.net Here, the enzyme argininosuccinate synthetase (ASS) catalyzes the condensation of citrulline with aspartate to form argininosuccinate. wikipedia.orgnews-medical.netontosight.ai This reaction is ATP-dependent, with ATP being cleaved to AMP and pyrophosphate. biologynotesonline.comspu.edu.sy

Subsequently, the enzyme argininosuccinate lyase (ASL) cleaves argininosuccinate into arginine and fumarate. wikipedia.orgnews-medical.netontosight.ai The arginine then serves as the direct precursor to urea, while the fumarate links back to the TCA cycle, as previously described. wikipedia.orgnyu.edu The regeneration of aspartate from fumarate-derived oxaloacetate via transamination allows the cycle to continue, demonstrating the tight integration of these metabolic pathways. wikipedia.orgdeakin.edu.au This process is sometimes referred to as the Krebs bicycle, emphasizing the interconnectedness of the urea and citric acid cycles. brainly.com

Linkage to the Tricarboxylic Acid (TCA) Cycle

Interconnectivity with Other Amino Acid Metabolism

Aspartate metabolism is closely intertwined with the metabolic pathways of other amino acids, particularly alanine (B10760859) and glutamate, through shared enzymes and intermediates.

The metabolism of aspartate is linked to that of alanine through the action of aminotransferases. ontosight.aiwikipathways.orgAlanine aminotransferase (ALT) , also known as serum glutamic-pyruvic transaminase (SGPT), catalyzes the reversible transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. wikipedia.orgsemanticscholar.org

The connection to aspartate metabolism occurs via the glutamate and the keto-acids produced. The glutamate formed can be used by aspartate aminotransferase (AST) to convert oxaloacetate into aspartate. semanticscholar.orgnih.gov Conversely, the breakdown of aspartate produces oxaloacetate, which can be used in gluconeogenesis, while pyruvate from alanine breakdown also serves as a key gluconeogenic precursor. nyu.edunih.gov These transamination reactions are central to intermediary metabolism, allowing for the synthesis of non-essential amino acids and the channeling of carbon skeletons into glucose synthesis under fasting conditions. semanticscholar.orgnih.gov The interplay between ALT and AST reactions demonstrates a coordinated regulation of glucose and amino acid metabolism. nih.govresearchgate.net

The metabolic relationship between aspartate and glutamate is exceptionally close and pivotal for cellular function. nih.govtaylorfrancis.com The primary link is the reversible reaction catalyzed by aspartate aminotransferase (AST) . wikipedia.orgnih.gov This enzyme interconverts aspartate and α-ketoglutarate to oxaloacetate and glutamate, effectively linking the carbon skeletons of these two amino acids to TCA cycle intermediates. wikipedia.orgnih.govphysiology.org This reaction is fundamental for both the synthesis and degradation of these amino acids. wikipedia.orgnih.gov

Glutamate serves as a major nitrogen donor in the cell, and its amino group can be transferred to oxaloacetate to form aspartate, a process crucial for supplying nitrogen to the urea cycle and for nucleotide synthesis. uomisan.edu.iqnih.govhaematologica.org The transport of these amino acids across the mitochondrial membrane is also a key aspect of their interconnected metabolism. The aspartate-glutamate carrier (AGC) , such as citrin and aralar1, facilitates the exchange of mitochondrial aspartate for cytosolic glutamate. bmbreports.orgresearchgate.net This transport is a vital component of the malate-aspartate shuttle, which transfers reducing equivalents (NADH) from the cytosol into the mitochondria, essential for aerobic respiration. bmbreports.org The compartmentalization of aspartate and glutamate metabolism by these transporters is crucial for linking glycolysis, the urea cycle, and amino acid catabolism. bmbreports.orgresearchgate.net Furthermore, glutamate and aspartate transporters (EAATs) on the cell membrane regulate their extracellular concentrations, which is important not only for neurotransmission but also for providing these amino acids for metabolic processes in various tissues. guidetopharmacology.orgoatext.com

Asparagine Metabolism

The metabolic relationship between aspartate and asparagine is direct and crucial for cellular function. Asparagine is synthesized from aspartate in a reaction catalyzed by the enzyme asparagine synthetase (ASNS). ontosight.aioup.com This process involves the amidation of aspartate, where an amino group is transferred from glutamine to aspartate, a reaction that requires energy in the form of ATP. ontosight.ai

Conversely, the breakdown of asparagine back into aspartate is facilitated by the enzyme asparaginase, which hydrolyzes the amide group of asparagine, releasing ammonium (B1175870) and aspartate. oup.com This bidirectional conversion allows cells to maintain a balance between these two amino acids, which is vital for processes such as protein synthesis and nitrogen transport. oup.com In certain conditions, the availability of aspartate can influence the rate of asparagine synthesis, highlighting the interconnectedness of their metabolic pathways. ontosight.ai

EnzymeReactionSubstratesProducts
Asparagine Synthetase (ASNS)Synthesis of AsparagineAspartate, Glutamine, ATPAsparagine, Glutamate, AMP, PPi
AsparaginaseBreakdown of AsparagineAsparagine, H₂OAspartate, NH₄⁺

Contribution to Nucleotide Biosynthesis (Purines and Pyrimidines)

Aspartate is an indispensable precursor for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. encyclopedia.pubjax.org Its contribution is fundamental to both purine (B94841) and pyrimidine biosynthesis, which are essential for cell division, growth, and the transfer of genetic information. patsnap.com

In purine biosynthesis , aspartate provides one of the nitrogen atoms for the formation of the purine ring. nih.gov Specifically, it is involved in two key steps: the conversion of inosine (B1671953) monophosphate (IMP) to adenylosuccinate, which is then converted to adenosine (B11128) monophosphate (AMP), and the conversion of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to succino-AICAR (SAICAR). encyclopedia.pubjax.orgwikipedia.org The synthesis of AMP from IMP requires GTP as an energy source. basicmedicalkey.com

For pyrimidine biosynthesis , aspartate provides three of the six atoms that form the pyrimidine ring. jax.orgnih.gov The synthesis pathway begins with the formation of carbamoyl (B1232498) phosphate, which then reacts with aspartate to form carbamoyl aspartate. This is a critical step in the formation of the pyrimidine base, orotate, which is subsequently converted to uridine (B1682114) monophosphate (UMP). nih.gov UMP serves as the precursor for other pyrimidine nucleotides, including cytidine (B196190) triphosphate (CTP) and deoxythymidine monophosphate (dTMP). basicmedicalkey.com

PathwayAspartate's RoleKey Steps
Purine BiosynthesisNitrogen donorConversion of IMP to adenylosuccinate (for AMP)
Pyrimidine BiosynthesisContributes 3 atoms to the ringReaction with carbamoyl phosphate to form carbamoyl aspartate

Aspartate's Role in Redox Balance: Malate-Aspartate Shuttle

The malate-aspartate shuttle is a crucial biochemical system that facilitates the transfer of reducing equivalents (in the form of NADH) produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. promegaconnections.comwikipedia.org This process is vital for maintaining the cellular redox balance, particularly the NAD+/NADH ratio in the cytosol, which is necessary for sustained glycolytic activity. promegaconnections.com The inner mitochondrial membrane is impermeable to NADH, making this shuttle system essential for aerobic energy production. wikipedia.org

The key steps of the shuttle are as follows:

In the cytoplasm, oxaloacetate is reduced to malate by the enzyme malate dehydrogenase, oxidizing NADH to NAD+. researchgate.net

Malate is then transported into the mitochondrial matrix. researchgate.net

Inside the mitochondrion, malate is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, reducing NAD+ to NADH. This mitochondrial NADH can then enter the electron transport chain to produce ATP. researchgate.net

To complete the cycle, oxaloacetate is converted to aspartate via transamination with glutamate. researchgate.net

Aspartate is then transported out of the mitochondrion into the cytoplasm, where it is converted back to oxaloacetate by aspartate aminotransferase, ready to accept another reducing equivalent. wikipedia.orgresearchgate.net

This intricate shuttle not only ensures efficient energy production but also highlights the central role of aspartate in linking cytosolic and mitochondrial metabolism. encyclopedia.pubjax.org A deficit in the malate-aspartate shuttle can lead to oxidative stress due to an imbalanced redox state. encyclopedia.pubjax.org

LocationKey ReactionEnzymePurpose
CytoplasmOxaloacetate + NADH + H⁺ → Malate + NAD⁺Malate Dehydrogenase 1 (MDH1)Regenerate cytosolic NAD⁺ for glycolysis
Mitochondrial MatrixMalate + NAD⁺ → Oxaloacetate + NADH + H⁺Malate Dehydrogenase 2 (MDH2)Provide NADH to the electron transport chain
Mitochondrial MatrixOxaloacetate + Glutamate → Aspartate + α-KetoglutarateAspartate Aminotransferase 2 (GOT2)Prepare for transport out of mitochondria
CytoplasmAspartate + α-Ketoglutarate → Oxaloacetate + GlutamateAspartate Aminotransferase 1 (GOT1)Regenerate oxaloacetate in the cytoplasm

Cellular and Subcellular Transport Mechanisms of Aspartate

Aspartate Transporter Families and Classification

Aspartate transport is facilitated by several distinct families of transporter proteins, each with unique characteristics and physiological roles. These families are classified within the Transporter Classification (TC) system, which categorizes transport proteins based on their function and phylogeny.

The primary families involved in aspartate transport include:

The Solute Carrier 1A (SLC1A) Family: This family includes the well-studied Excitatory Amino Acid Transporters (EAATs) found in mammals and their archaeal homologues, such as GltPh and GltTk. sci-hub.se Mammalian members include EAAT1 (SLC1A3), EAAT2 (SLC1A2), EAAT3 (SLC1A1), EAAT4 (SLC1A6), and EAAT5 (SLC1A7). sci-hub.se While the EAATs transport both glutamate (B1630785) and aspartate, their archaeal counterparts GltPh and GltTk are selective for aspartate. sci-hub.se These are concentrative transporters that utilize ion gradients to move aspartate into the cell. sci-hub.se

The Aspartate:Alanine (B10760859) Exchanger (AAEx) Family (TC# 2.A.81): The prototype for this family is the Aspartate:Alanine Antiporter (AspT) from the bacterium Tetragenococcus halophilus. nih.govoup.com These transporters function as antiporters, exchanging extracellular aspartate for intracellular alanine. nih.govasm.org This family also includes transporters with industrial relevance, such as succinate (B1194679) and glutamate exporters. oup.com

The Aspartate/Glutamate Transporter (AGT) Family (TC# 2.A.3.11): As a distinct family within the Amino Acid-Polyamine-Organocation (APC) superfamily, the AGT family's prototype is the YveA protein from Bacillus subtilis. nih.gov YveA has been identified as the primary l-aspartate uptake system in this bacterium, also showing an ability to transport l-glutamate. nih.gov

The SLC17 Anion Transporter Family: This family is involved in vesicular transport. Specifically, the protein sialin (B1330336) (SLC17A5) has been identified as a vesicular aspartate and glutamate transporter. pnas.org It is responsible for loading aspartate into secretory vesicles, a crucial step in aspartergic neurotransmission. pnas.org

Table 1: Major Aspartate Transporter Families

Family Name TC Designation Key Members Transport Mechanism Primary Function
Solute Carrier 1A (SLC1A) 2.A.23 EAAT1-5, GltPh, GltTk Symporter (Na⁺/H⁺ coupled) Synaptic clearance and cellular uptake of excitatory amino acids. sci-hub.se
Aspartate:Alanine Exchanger (AAEx) 2.A.81 AspT Antiporter (Aspartate:Alanine) Electrogenic exchange for metabolic energy generation. nih.govasm.org
Aspartate/Glutamate Transporter (AGT) 2.A.3.11 YveA Symporter Primary aspartate uptake in certain bacteria. nih.gov
Solute Carrier 17 (SLC17) 2.A.1.17 Sialin (SLC17A5) Symporter (H⁺ coupled) Vesicular storage of aspartate for neurotransmission. pnas.org

Mechanisms of Aspartate Translocation Across Membranes

Aspartate transporters utilize intricate mechanisms to move their substrate across the lipid bilayer, often coupling the process to ion movement to overcome concentration gradients. These mechanisms involve complex conformational changes within the transporter protein.

A primary mechanism for concentrating aspartate within cells is through symport, or co-transport, with ions. Members of the SLC1A family are canonical examples of this process.

Stoichiometry and Driving Force: Mammalian EAATs couple the transport of one aspartate molecule to the co-transport of three Na⁺ ions and one proton (H⁺), followed by the counter-transport of one potassium (K⁺) ion. sci-hub.seresearchgate.net The archaeal homologue GltPh, a Na⁺-coupled aspartate symporter, simplifies this by coupling the uptake of one aspartate molecule to three Na⁺ ions. sci-hub.senih.gov This use of electrochemical gradients, particularly the strong sodium gradient across the plasma membrane, provides the energy to move aspartate into the cell against its concentration gradient. mdpi.com

Cooperative Binding: The transport process is underpinned by the cooperative binding of the ions and the aspartate substrate. elifesciences.org For the GltPh transporter, neither sodium ions nor aspartate bind with high affinity on their own. However, when they bind together, they do so tightly. nih.govelifesciences.org The binding of the first Na⁺ ion is a slow, rate-limiting step that induces a conformational change in the transporter, making it ready to accept the subsequent ions and the aspartate substrate. nih.govelifesciences.org This strict coupling ensures that aspartate is transported only when the necessary ions are also present, preventing leakage and maintaining transport efficiency. mdpi.com

In contrast to symporters that move substrates and ions in the same direction, antiporters exchange molecules across the membrane. The Aspartate:Alanine Antiporter (AspT) is the archetypal example of this mechanism for aspartate.

Electrogenic Exchange: AspT, found in Tetragenococcus halophilus, catalyzes the electrogenic exchange of one negatively charged aspartate molecule from the outside of the cell for one neutral alanine molecule from the inside. nih.govasm.orgnih.gov This net movement of one negative charge into the cell generates a proton motive force (PMF), which can then be used by the cell to drive other processes, such as ATP synthesis. nih.govasm.org

Kinetic Properties: The transporter possesses independent binding sites for l-aspartate and l-alanine. nih.gov Kinetic studies of the reconstituted AspT protein have determined the Michaelis constant (Kₘ) for the self-exchange reactions to be approximately 0.35 mM for l-aspartate and 26 mM for l-alanine, indicating a significantly higher affinity for aspartate. nih.gov

The translocation of aspartate is not a simple passage through a channel but a dynamic process involving substantial conformational changes within the transporter protein. This is often described by the "alternating access" model.

Structural Domains: The structures of glutamate transporter homologues like GltPh reveal a trimeric assembly, where each subunit, or protomer, is composed of a fixed "scaffold domain" embedded in the membrane and a mobile "transport domain." whiterose.ac.ukresearchgate.net The transport domain contains the binding sites for the substrate and coupling ions. whiterose.ac.uk

Helical Hairpins as Gates: Two critical structural elements within the transport domain are re-entrant loops known as helical hairpin 1 (HP1) and helical hairpin 2 (HP2). whiterose.ac.ukresearchgate.net These hairpins act as gates that control access to the substrate-binding site. HP2, in particular, functions as an extracellular gate; it must move significantly to open the binding pocket to the extracellular space. researchgate.net Following substrate and ion binding, HP2 closes, occluding the binding site from the outside. researchgate.netpnas.org This closure is an essential "induced fit" step that ensures substrate specificity and is required before the transporter can transition to an inward-facing state. pnas.org

Elevator-Like Mechanism: The transport cycle proceeds via an "elevator-like" mechanism. After the substrate and ions are bound and the HP2 gate is closed, the entire transport domain moves as a rigid body, sliding through the membrane along the static scaffold domain. researchgate.netcore.ac.uk This large-scale movement translocates the binding site from the extracellular side of the membrane to the intracellular side, where the substrate and ions can then be released into the cytoplasm. core.ac.uk The empty transport domain then returns to the outward-facing conformation to begin a new cycle. nih.gov

Antiporter Mechanisms (e.g., Aspartate:Alanine Antiporter)

Stereospecificity in Aspartate Transport: L- and D-Aspartate Enantiomers

While most biological processes are highly specific for L-amino acids, the transport of aspartate is a notable exception, with many transporters showing a remarkable ability to handle both L- and D-aspartate. mdpi.comcabidigitallibrary.org

Transport of D-Aspartate: Excitatory Amino Acid Transporters (EAATs) in mammals, as well as their archaeal homologs GltPh and GltTk, can efficiently bind and transport both L-aspartate and D-aspartate with similar high affinities and identical ion-coupling stoichiometry. elifesciences.orgnih.gov Kinetic studies confirm that D-aspartate acts as a competitive substrate, indicating it utilizes the same transport machinery as L-aspartate and L-glutamate. nih.gov For example, the transporter GltTk transports D-aspartate coupled to three sodium ions, the same as for L-aspartate. elifesciences.org

Structural Basis for Low Stereospecificity: The ability of these transporters to accept both enantiomers is unusual. Structural and modeling studies suggest a reason for this phenomenon. The aspartate molecule has two carboxylate groups. The transporter can recognize the substrate by binding to either the α-carboxylate or the β-carboxylate group. biologists.com This flexibility allows D-aspartate to present its amino and carboxyl groups in a spatial orientation that can still fit into the binding site, mimicking the L-form in a way that is not possible for glutamate, which has a longer side chain. biologists.com This results in what appears to be low stereospecificity, even though the recognition event itself is precise. biologists.com

Aspartate Receptors and Signal Transduction

Beyond its role as a metabolite, aspartate functions as a neurotransmitter by binding to specific receptors on the cell surface, initiating intracellular signaling cascades.

Aspartate Receptors: Aspartate acts as an agonist at ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. sinobiological.comduke.edu These receptors are ligand-gated ion channels, meaning they are membrane proteins that form an ion channel pore which opens only when a specific molecule (the ligand, in this case, aspartate) binds to them. rjppd.org

Signal Transduction Mechanism: The process of converting the external signal (aspartate binding) into an intracellular response is known as signal transduction. wikipedia.org

Receptor Activation: The binding of aspartate to the NMDA receptor causes a conformational change in the receptor protein. sinobiological.comwikipedia.org

Ion Channel Opening: This conformational change opens an intrinsic ion channel that is selectively permeable to cations, primarily Ca²⁺ and Na⁺. sinobiological.com

Second Messenger Influx: The influx of Ca²⁺ into the cell is a critical step. Calcium acts as a second messenger, a substance that relays the signal from the plasma membrane into the cell's interior. rjppd.org

Downstream Cascade: The rise in intracellular Ca²⁺ concentration activates a series of enzymes. One key target is phospholipase A2. duke.edu Activated phospholipase A2 catalyzes the formation of arachidonic acid, which is then metabolized by other enzymes like cyclooxygenase and lipoxygenase. duke.edu These pathways ultimately lead to changes in gene expression, such as the induction of immediate-early genes like c-fos and NGFI-A, which can produce long-lasting changes in neuronal function. duke.edu In some bacteria, signaling through the aspartate chemoreceptor has been shown to occur via conformational changes transduced through a single receptor subunit. nih.gov

Structural Biology of Aspartate Receptor Binding Domains

The aspartate receptor, a key player in bacterial chemotaxis, functions as a transmembrane signaling protein. nih.gov In well-studied bacteria like Escherichia coli and Salmonella typhimurium, these receptors, such as the Tar chemoreceptor, exist as homodimers. nih.govvirginia.eduacs.org The extracellular portion, known as the periplasmic ligand-binding domain (LBD), is responsible for recognizing and binding aspartate. nih.govnih.gov This LBD is a dimer composed of two four-alpha-helical bundle subunits. nih.govpdbj.orgcsic.es The binding of an aspartate molecule occurs at the interface between these two subunits. nih.gov

Structurally, the LBD of the E. coli aspartate receptor (Tar) is a dimer of four-helix bundles. virginia.edupnas.org The binding pocket for aspartate is formed by residues from both subunits of the dimer. virginia.edufrontiersin.org Key residues involved in creating a positively charged area to attract the negatively charged aspartate include Arginine-64, Arginine-69, and Arginine-73. virginia.eduresearchgate.net Specifically, hydrogen bonds are formed between the aspartate ligand and residues such as Thr-154 of one subunit and Arg-69 and Arg-73 of the other subunit. virginia.eduresearchgate.net The binding of a single aspartate molecule to one of the two available sites on the homodimer is a key feature of its function. nih.govnih.gov This binding event is characterized by negative cooperativity, meaning the binding of the first ligand reduces the affinity for a second ligand at the other site. nih.govvirginia.edu

In the N-methyl-D-aspartate (NMDA) receptors found in the central nervous system, the ligand-binding domain also has a clamshell-like structure. nih.gov The binding of an agonist, such as glutamate or glycine, induces a closure of this clamshell, which is the initial step in a series of conformational changes leading to the opening of the ion channel. nih.gov The degree of this "clamshell" closure can correlate with the extent of receptor activation. nih.gov

Table 1: Key Structural Features of the Aspartate Receptor (Tar) Ligand-Binding Domain

FeatureDescriptionReferences
Overall Structure Homodimer of four-alpha-helical bundle subunits. nih.gov, pdbj.org
Ligand Binding Site Located at the interface of the two subunits. nih.gov
Key Binding Residues Arg-64, Arg-69, Arg-73, Thr-154 form hydrogen bonds with aspartate. virginia.edu, researchgate.net, nih.gov
Binding Stoichiometry Binds one aspartate molecule per homodimer due to negative cooperativity. nih.gov, virginia.edu
Conformational Change Piston-like displacement of the α4 helix by approximately 1.5-2.5 Å. nih.gov, acs.org, acs.org

Ligand Binding Dynamics and Signal Propagation

The binding of an attractant like aspartate to its receptor is a highly dynamic process that initiates a signaling cascade across the cell membrane. The association rate for aspartate binding to the isolated periplasmic domain is extremely fast, approaching the diffusion-controlled limit. nih.gov This rapid binding triggers the conformational changes in the receptor that propagate the signal.

The primary mechanism of signal propagation in bacterial chemoreceptors like Tar is a piston-type movement. nih.govacs.org In the absence of a ligand (apo state), the transmembrane signaling helix (TM2) is in an "up" position. nih.gov The binding of an attractant like aspartate traps the receptor in a conformation where the TM2 helix shifts to a "down" position, moving approximately 1.6 Å toward the cytoplasm. nih.gov This small displacement is the physical signal that is transmitted through the transmembrane domain. acs.orgplos.org This signal is then propagated through the cytoplasmic domain of the receptor, which includes a HAMP domain and a kinase-control module, ultimately influencing the cell's motility. acs.orgpnas.org

The signaling process is not just a simple on-off switch but can be viewed as a shift in the equilibrium between different conformational states of the receptor. rupress.org Ligand binding stabilizes a particular conformation, which in turn modulates the activity of the associated kinase, CheA. nih.govrupress.orgpnas.org The receptor system exhibits high sensitivity, allowing bacteria to respond to very small changes in the concentration of attractants. pnas.org The signal is also amplified, meaning a small number of bound receptors can lead to a significant cellular response. pnas.orgpnas.org

In the context of NMDA receptors, ligand binding also initiates a cascade of conformational changes. nih.gov The binding of agonists to the ligand-binding domain (LBD) leads to the closure of its clamshell-like structure. nih.gov This initial change is pivotal and triggers subsequent conformational shifts that result in the opening of the ion channel, allowing cations to pass through the membrane and propagate an electrical signal. nih.gov The dynamics of the LBD, including transitions between different conformational states (open, partially closed, and fully closed), are crucial for receptor activation. nih.gov Faster dynamic motions between these states are often associated with full agonists, while weaker agonists or antagonists lead to slower dynamics. nih.gov The signal transduction in NMDA receptors involves the LBD gating "ring," and the binding of agonists helps maintain this ring in a specific configuration that is conducive to channel activation. vanderbilt.edu

Advanced Methodologies in Aspartate Research

Analytical Techniques for Aspartate Quantification and Characterization

A variety of powerful analytical methods are employed to measure and characterize aspartate in diverse biological samples. These techniques offer varying degrees of sensitivity, selectivity, and throughput, catering to different research questions.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are cornerstone techniques for the separation and quantification of amino acids like aspartate. nih.gov These methods often require a pre-column derivatization step to enhance the chromatographic retention and detection of the otherwise highly polar aspartate molecule. mdpi.com

Common derivatization reagents include:

o-phthaldialdehyde (OPA): In the presence of a thiol, OPA reacts with primary amines to form fluorescent isoindole derivatives, enabling highly sensitive detection. mdpi.comfishersci.com

2,4-dinitro-1-fluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with amino groups to form stable dinitrophenyl derivatives that can be detected by UV absorption. nih.govresearchgate.net This method is noted for its simplicity, accuracy, and cost-effectiveness. nih.gov

N-acetyl-L-cysteine (NAC): Used in conjunction with OPA, this chiral thiol allows for the separation of D- and L-enantiomers of aspartate, which is crucial for studying the specific roles of D-aspartic acid in neuroendocrine tissues. fishersci.comlcms.cz

UHPLC systems, utilizing columns with smaller particle sizes, offer significant advantages over traditional HPLC. They provide faster analysis times and improved resolution, which is particularly beneficial for separating aspartate from other structurally similar compounds in complex biological matrices. lcms.cz For instance, a UHPLC method using DNFB derivatization can achieve analysis times of less than two minutes, making it suitable for high-throughput applications. nih.govresearchgate.net

Below is a table summarizing various chromatographic methods used for aspartate analysis.

MethodDerivatization ReagentDetection MethodKey Findings & Applications
UHPLC 2,4-dinitro-1-fluorobenzene (DNFB)UV Absorption (363 nm)Rapid (< 2 min) and reproducible quantification of glutamate (B1630785) and aspartate in tomato samples. nih.govresearchgate.net
UHPLC o-phthaldialdehyde (OPA) / N-acetyl-L-cysteine (NAC)FluorescenceSimultaneous determination of D- and L-aspartate and serine enantiomers in brain tissue with detection limits in the femtogram range. fishersci.comlcms.cz
UHPLC o-phthaldialdehyde (OPA) / β-mercaptoethanol (βME)ElectrochemicalRapid separation of 11 neuroactive amino acids, including aspartate, within 10 minutes from rat brain homogenates. lcms.cz
HPLC Cation Exchange ChromatographyPost-column Ninhydrin (B49086)Classical method for amino acid analysis, forming colored compounds detected at 440 nm and 570 nm. nih.govmdpi.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides exceptional sensitivity and specificity for aspartate analysis. Tandem mass spectrometry (LC-MS/MS) is particularly powerful for identifying and quantifying molecules in complex mixtures. nih.gov High-resolution mass spectrometry (HRMS) offers the ability to determine the elemental composition of a molecule based on a highly accurate mass measurement, which is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions, such as asparagine and aspartic acid. mdpi.com

Key applications of MS-based methods in aspartate research include:

Metabolomics: HRMS allows for the rapid profiling of hundreds of metabolites, including aspartate, from biological samples. uu.nl This is instrumental in identifying metabolic shifts associated with various physiological or pathological states.

Peptide Mapping and Protein Characterization: In proteomics, LC-MS is used to analyze peptides from digested proteins. This can identify post-translational modifications, such as the isomerization of aspartate to isoaspartate, which can impact a protein's structure and function. molnar-institute.com

Isotopomer Analysis: MS is a primary tool for detecting the incorporation of stable isotopes into metabolites. Advanced MS methods have been developed to determine the position of isotopic labels within the aspartate molecule, providing detailed insights into metabolic pathway activity. utsw.edubiorxiv.org This technique can discriminate between metabolic pathways that produce the same number of labels but in different positions. utsw.edu

The table below highlights the utility of mass spectrometry in aspartate analysis.

TechniqueApplicationKey Findings & Research Area
LC-MS/MS Peptide MappingIdentification and quantification of site-specific aspartate isomerization in therapeutic proteins. molnar-institute.com
High-Resolution MS (HRMS) Metabolite ProfilingRapid profiling of complex metabolite mixtures and tracing of isotopically labeled intermediates in central carbon metabolism. uu.nl
GC-MS Positional Isotopomer AnalysisDetermination of fractional ¹³C enrichment at each carbon position of aspartate to measure specific enzyme activities in vivo. biorxiv.org
LC-MS Comprehensive Isotopomer AnalysisReports all 16 aspartate and 32 glutamate isotopomers, enabling enhanced specificity in metabolic pathway analysis over conventional MS. utsw.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in biological samples. researchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are valuable for studying aspartate metabolism.

¹H NMR: This technique can simultaneously detect and quantify multiple metabolites, including aspartate, glutamate, alanine (B10760859), and lactate, in tissue extracts or biofluids. frontiersin.org It is widely used in metabolomics studies to identify metabolic signatures of diseases or other physiological states. researchgate.netfrontiersin.org However, significant signal overlap in ¹H NMR spectra can sometimes complicate the analysis of complex mixtures. cambridge.org

¹³C NMR: ¹³C NMR offers superior chemical shift resolution compared to ¹H NMR, with a chemical shift range greater than 200 ppm. cambridge.org This allows for the clear identification of individual carbon signals from structurally similar molecules like aspartate and glutamate, which may overlap in ¹H spectra. cambridge.org Its primary strength lies in tracing the metabolic fate of ¹³C-labeled substrates, providing unambiguous information about the activity of specific metabolic pathways. cambridge.org

The following table summarizes the applications of NMR spectroscopy in aspartate research.

NMR TechniqueApplicationKey Findings & Advantages
¹H NMR Metabolomic ProfilingSimultaneous detection and quantification of multiple metabolites in serum and brain tissue; identification of metabolic pathway alterations in disease states. researchgate.netfrontiersin.org
¹³C NMR Metabolic Pathway AnalysisHigh chemical shift resolution allows for unambiguous identification of aspartate and glutamate signals; directly traces the flow of ¹³C labels through metabolic networks. cambridge.org

Enzymatic assays offer a functional approach to quantifying aspartate or the activity of enzymes central to its metabolism, such as aspartate aminotransferase (AST).

Spectrophotometric Assays: These are the most common methods for measuring AST activity. A classic and widely used procedure is the Karmen assay, a coupled-enzyme reaction. worthington-biochem.commdpi.com In this assay, the oxaloacetate produced from aspartate by AST is reduced to malate (B86768) by malate dehydrogenase, a reaction that consumes NADH. The rate of AST activity is determined by measuring the decrease in absorbance of NADH at 340 nm. worthington-biochem.comnih.gov Commercially available kits provide a direct procedure where the glutamate produced from the AST reaction leads to the generation of a colorimetric product measured at 450 nm.

Radiometric Assays: These assays provide very high sensitivity. mdpi.com For instance, a radiometric assay for AST can be based on the conversion of radiolabeled aspartate to glutamate. mdpi.com Another method involves the conversion of labeled acetyl-CoA to citrate (B86180) in a reaction dependent on the oxaloacetate produced by AST. mdpi.com While highly sensitive, the use of radioactive materials makes these techniques less common than spectrophotometric methods. mdpi.com

The principles of these enzyme assays are outlined below.

Assay TypePrincipleMeasured Parameter
Spectrophotometric (Coupled) AST converts aspartate to oxaloacetate, which is then reduced to malate by malate dehydrogenase, oxidizing NADH to NAD⁺. worthington-biochem.comnih.govDecrease in NADH absorbance at 340 nm. worthington-biochem.com
Spectrophotometric (Colorimetric) AST-mediated production of glutamate is coupled to a reaction that generates a colored product. Increase in absorbance at 450 nm.
Radiometric AST converts a radiolabeled substrate (e.g., ¹⁴C-aspartate) to a product that can be separated and quantified. mdpi.comRadioactivity of the isolated product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Analysis

Stable Isotope Tracing and Fluxomics

Stable isotope tracing is a powerful technique used to map the flow of atoms through metabolic networks, providing a dynamic view of cellular metabolism. nih.gov By supplying cells or organisms with substrates enriched with stable isotopes like ¹³C or ¹⁵N, researchers can track the fate of these labeled atoms into various metabolites, including aspartate.

The analysis of mass isotopomer distributions in aspartate, using techniques like mass spectrometry and NMR, reveals the relative contributions of different pathways to its synthesis. nih.govnih.gov

¹³C Tracing: Uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) is frequently used to trace carbon flow through glycolysis and the tricarboxylic acid (TCA) cycle. The labeling pattern of aspartate, which is synthesized from the TCA cycle intermediate oxaloacetate, provides insights into TCA cycle activity and anaplerotic pathways (reactions that replenish TCA cycle intermediates). nih.govacs.org For example, analyzing the ¹³C labeling in aspartate can help quantify the activity of pyruvate (B1213749) carboxylase, an important anaplerotic enzyme. acs.org

¹⁵N Tracing: Labeled glutamine, such as [U-¹⁵N₂]glutamine, is used to trace the flow of nitrogen atoms. nih.gov The nitrogen in aspartate is primarily derived from glutamate via transamination reactions catalyzed by aspartate aminotransferase. Tracing ¹⁵N from glutamine into aspartate confirms the activity of these transamination pathways, which are crucial for synthesizing non-essential amino acids and nucleotides. nih.gov

Simultaneously tracing both ¹³C and ¹⁵N provides a more comprehensive picture of metabolic activity, allowing for the interrogation of both carbon and nitrogen metabolism within a single experiment. rsc.org This dual-labeling approach is particularly informative for understanding the interplay between amino acid metabolism and central carbon metabolism. rsc.org

The table below details research findings from stable isotope tracing studies.

Isotope Tracer(s)Analytical MethodKey Metabolic Insights Gained
[U-¹³C₆]glucose LC-MS/MS, NMRElucidation of anaplerotic flux via pyruvate carboxylase in cancer cells by analyzing labeling patterns in aspartate and TCA cycle intermediates. nih.govacs.org
[U-¹³C₅, ¹⁵N₂]glutamine LC-MS/MSInvestigation of the contribution of reductive carboxylation of glutamine to aspartate production in osteosarcoma cells. nih.govnih.gov
¹³C and ¹⁵N (simultaneous) High-Resolution MSSimultaneous tracing of carbon and nitrogen metabolism, providing evidence for nitrogen-carrying reactions in amino acid and nucleotide synthesis. rsc.org
¹³CO₂ GC-MSDirect in vivo measurement of phosphoenolpyruvate (B93156) carboxylase (PEPC) activity in photosynthetic organisms by positional isotopologue analysis of aspartate. biorxiv.org

Comprehensive Isotopomer Analysis of Aspartate Metabolites

Stable isotope tracing is a powerful technique for investigating the intricate pathways and dynamics of biochemical reactions within biological systems. nih.gov This method involves the introduction of molecules labeled with stable isotopes, such as 13C, 15N, or 2H, into a biological system to track their metabolic fate. nih.gov The analysis of mass isotopomer distributions (MIDs) of metabolites, including aspartate, provides valuable insights into nutrient utilization, energy production, and biosynthesis. nih.govbiorxiv.org

Recent advancements in mass spectrometry (MS) have enabled comprehensive isotopomer analysis of key metabolites like aspartate and glutamate. biorxiv.org While traditional MS has high sensitivity, it often cannot distinguish between different 13C positions (isotopomers). biorxiv.orgnih.gov To overcome this, methods have been developed that can resolve all 16 aspartate isotopomers and 32 glutamate isotopomers, requiring significantly smaller sample sizes compared to nuclear magnetic resonance spectroscopy (NMRS). biorxiv.org This enhanced specificity allows for the discrimination between metabolic pathways that produce the same number of 13C labels in aspartate and glutamate. biorxiv.org

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has been utilized to partially resolve glutamate isotopomers and to derive all 16 aspartate isotopomers, validated against 13C-labeled standards. biorxiv.org Such detailed isotopomer analysis allows for the calculation of important metabolic parameters. biorxiv.org Furthermore, techniques exploring in-source fragmentation of gas chromatography-electron impact ionization-mass spectrometry (GC-EI-MS) and GC-atmospheric pressure chemical ionization-MS (GC-APCI-MS) have been developed to determine the fractional 13C enrichment at each carbon position of aspartate. biorxiv.org This positional isotopomer analysis of aspartate, a primary downstream metabolite of oxaloacetate, enables the differentiation between the activities of phosphoenolpyruvate carboxylase (PEPC) and ribulose-1,5-bisphosphate carboxylase/oxygenase (RUBISCO) within a single molecule. biorxiv.org

The application of these advanced methodologies has been demonstrated in various biological systems. For instance, in studies of human platelets, the labeling profile of aspartate was instrumental in verifying the fate of glucose. biorxiv.org Similarly, in human lung cancer cells, the labeling patterns of aspartate and tricarboxylic acid (TCA) cycle intermediates revealed the activation of pyruvate carboxylase. acs.org In breast cancer cells, stable isotope-resolved metabolomics using [U-13C]-glucose showed that a knockout of the N-acetyltransferase 1 (NAT1) gene impacted alanine, aspartate, and glutamate metabolism. mdpi.com

Metabolic Flux Analysis using Isotopic Data

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions. plos.org By introducing a 13C-labeled substrate and measuring the resulting 13C labeling incorporation into metabolites, researchers can calculate metabolic fluxes throughout a network. frontiersin.org This approach provides a dynamic view of cellular metabolism, going beyond the static snapshots offered by traditional metabolomics. nih.govbitesizebio.com

Isotopically nonstationary 13C metabolic flux analysis (INST-MFA) is a particularly powerful approach that tracks the time-dependent labeling of intracellular metabolites following the introduction of a 13C-labeled substrate. frontiersin.org This methodology has been successfully applied to estimate intracellular fluxes in primary cultures of astrocytes, where the large pools of glutamate and aspartate linked to the TCA cycle were found to be responsible for the delayed equilibration of TCA cycle intermediates. frontiersin.org

MFA studies have provided significant insights into the metabolism of various cell types and organisms. In VERO cells, MFA has been used to analyze metabolic networks under different culture conditions, including the metabolism of aspartate. mdpi.comresearchgate.net In human platelets, MFA revealed a significant enrichment of aspartate from both glucose and acetate (B1210297) tracers upon thrombin activation. biorxiv.org Furthermore, 13C-MFA has been employed to investigate the metabolic effects of hyperoxemia in porcine models of acute subdural hematoma and hemorrhagic shock, indicating a reduction in TCA cycle activity which included the supply of oxaloacetate/aspartate for biosynthesis. nih.gov

The integration of tandem mass spectrometry (MS/MS) data has further enhanced the resolution of MFA. plos.org Efficient computational methods have been developed to simulate tandem mass-isotopomer distributions, which significantly improves the accuracy of flux estimations. plos.org For example, the analysis of TBDMS-derivatized aspartate fragments using GC-MS/MS provides detailed labeling information crucial for precise flux calculations. frontiersin.org

Key Findings from Metabolic Flux Analysis Studies Involving Aspartate
Biological SystemTracer(s) UsedKey Finding Related to AspartateReference
Human Platelets13C-Glucose, 13C-AcetateAspartate was enriched from both glucose and acetate tracers during thrombin activation, verifying the fate of glucose. biorxiv.org biorxiv.org
Astrocytes (Primary Culture)[1-13C]GlucoseLarge pools of aspartate linked to the TCA cycle are likely responsible for the delayed equilibration of TCA cycle intermediates. frontiersin.org frontiersin.org
Porcine Granulocytes (in vivo model)1,2-13C2 Glucose, U-13C Glucose, U-13C GlutamineHyperoxia-mediated reduction in TCA cycle activity, including oxaloacetate/aspartate supply for biosynthetic processes. nih.gov nih.gov
Breast Cancer Cells (MDA-MB-231)[U-13C]-GlucoseNAT1 knockout impacted alanine, aspartate, and glutamate metabolism pathways. mdpi.com mdpi.com

Structural Biology Approaches

X-ray Crystallography of Aspartate-Binding Proteins and Enzymes

X-ray crystallography has been instrumental in elucidating the three-dimensional structures of proteins that bind aspartate, providing fundamental insights into their mechanisms of action. This technique has been successfully applied to various aspartate-binding proteins, including aminotransferases and receptors.

The crystal structures of aspartate aminotransferase (AspAT) from different organisms, such as Escherichia coli and chicken mitochondria, have been determined at high resolution. rcsb.orgjst.go.jpnih.govjst.go.jp These studies have revealed that the enzyme is a dimer of two identical subunits, each divided into a large and a small domain. jst.go.jpjst.go.jp Upon binding of a substrate or inhibitor, the small domain undergoes a significant conformational change, rotating towards the large domain to enclose the active site. nih.govjst.go.jp For example, the binding of the inhibitor 2-methyl-L-aspartate to E. coli AspAT causes a 5° rotation of the small domain. jst.go.jp The structures have also detailed the interactions between the protein and its cofactor, pyridoxal-5'-phosphate, and how these interactions are modulated by pH and ligand binding. rcsb.org

Crystallographic studies have also been crucial for understanding bacterial chemotaxis receptors. The periplasmic domain of the aspartate receptor from Salmonella typhimurium and Escherichia coli (Tar) has been crystallized in both the presence and absence of bound aspartate. nih.govnih.govosti.gov These structures show that the receptor is a dimer and that aspartate binding induces conformational changes that are thought to be transmitted across the cell membrane to initiate the signaling cascade. pnas.org

Selected X-ray Crystallography Studies of Aspartate-Binding Proteins
ProteinOrganismResolution (Å)Key Structural InsightsReference
Mitochondrial Aspartate AminotransferaseChicken1.9 - 2.3Revealed three forms of the enzyme and detailed the interactions with its cofactor. rcsb.org rcsb.org
Aspartate AminotransferaseEscherichia coli1.8 - 2.7Determined structures in open and closed conformations, showing domain rotation upon inhibitor binding. jst.go.jpjst.go.jp jst.go.jpjst.go.jp
Aspartate Chemotaxis Receptor (Periplasmic Domain)Salmonella typhimurium1.8Crystallized with and without aspartate, providing a model for transmembrane signaling. nih.gov nih.gov
Aspartate Chemotaxis Receptor (Tar) Periplasmic DomainEscherichia coli1.58 - 2.40Crystallized in four different forms (with and without aspartate), revealing ligand-induced conformational changes. nih.gov nih.gov

Cryo-Electron Microscopy in Elucidating Aspartate-Related Protein Structures

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structures of large and flexible protein complexes, including those involved in aspartate transport and signaling, often in near-native environments like lipid nanodiscs. researchgate.netwhiterose.ac.uk

Cryo-EM has been instrumental in revealing the architecture of glutamate transporters, which also bind and transport aspartate. researchgate.netresearchgate.net The structures of the archaeal glutamate transporter homologue GltTk and the human excitatory amino acid transporter 3 (hEAAT3) have been determined in various functional states. researchgate.netresearchgate.net These studies show that these transporters are homotrimers, with each subunit functioning independently via an "elevator-type" mechanism. researchgate.net The transporter alternates between outward-facing and inward-facing conformations to move the substrate across the membrane. researchgate.netresearchgate.net The structure of hEAAT3 has been solved in states where it is empty, bound only to sodium ions, and fully loaded with sodium ions, a proton, and aspartate, providing a detailed picture of the transport cycle. researchgate.net

The N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic transmission, have also been extensively studied using cryo-EM. nih.govresearchgate.netresearchgate.net These receptors are heterotetramers, and cryo-EM has been used to determine the structures of triheteromeric assemblies, such as the GluN1/GluN2A/GluN2B receptor. nih.gov These structures reveal how the incorporation of different GluN2 subunits modifies the receptor's symmetry and subunit interactions, leading to increased functional complexity. nih.gov The binding of allosteric modulators has also been visualized, showing how these compounds can alter the conformation of the receptor. nih.gov

Computational Structural Biology: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations complement experimental structural biology techniques by providing dynamic insights into the behavior of aspartate-binding proteins at an atomic level. These simulations can reveal conformational changes, ligand binding pathways, and the role of solvent molecules that are often difficult to capture with static structures.

MD simulations have been used to study the dynamics of aspartate aminotransferase. acs.org These studies have shown that substrate binding leads to a stiffening of the protein structure, which is thought to be important for catalysis. The simulations identified specific helices and a β-sheet that contribute most to these dynamic changes. acs.org

MD simulations have also been employed to investigate the process of aspartate binding to glutamate transporters. nih.govresearchgate.net These simulations have successfully captured the binding pathway of aspartate, identifying intermediate states where the substrate interacts with conserved residues. nih.gov Furthermore, simulations have been used to refine the understanding of aspartate binding to hydroxyapatite (B223615) nanoparticles, providing structural models that are in strong agreement with experimental data from solid-state NMR. acs.org

Integrated Omics Technologies

The integration of multiple "omics" technologies, such as metabolomics, proteomics, and transcriptomics, provides a systems-level understanding of aspartate metabolism and its regulation. This holistic approach allows researchers to connect changes in gene expression and protein levels with alterations in metabolic fluxes and metabolite concentrations.

In a study on zebrafish infected with Edwardsiella tarda, an integrated metabolomics and transcriptomics approach was used to identify key metabolic pathways involved in the host response. frontiersin.org This analysis revealed that aspartate metabolism was significantly affected and that aspartate itself acted as a crucial biomarker. frontiersin.org The study showed that aspartate promotes the production of nitric oxide, which helps to eliminate the bacteria. frontiersin.org

In breast cancer research, a combination of proteomics and stable isotope-resolved metabolomics has provided evidence for the role of the NAT1 enzyme in cellular energy metabolism. mdpi.com The knockout of NAT1 led to changes in several metabolic pathways, including alanine, aspartate, and glutamate metabolism, highlighting the interconnectedness of these pathways. mdpi.com

Metabolic flux analysis is often combined with other omics data to build more comprehensive models of cellular metabolism. For example, in the study of hybridoma cells, metabolite balancing was used to analyze the central carbon and nitrogen metabolism, revealing the roles of cytosolic aspartate aminotransferase and alanine aminotransferase in the malate-aspartate shuttle. uq.edu.au

These integrated approaches are essential for unraveling the complex regulatory networks that govern aspartate metabolism and for identifying potential targets for therapeutic intervention in various diseases.

Metabolomics Profiling of Aspartate and Related Compounds

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, provides a direct functional readout of cellular physiology. mdpi.com In the context of aspartate research, metabolomics is crucial for quantifying the dynamic changes in the concentrations of monosodium aspartate and its related compounds. Advanced analytical platforms, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are employed to generate comprehensive metabolic profiles. mdpi.comnih.gov These techniques allow for the identification and quantification of numerous metabolites simultaneously, offering a snapshot of the metabolic state. mdpi.com

Research in human hepatocellular carcinoma (HCC) has effectively utilized metabolomics to differentiate metabolic pathways. mdpi.comnih.gov By combining NMR and MS-based metabolomics, studies have identified aspartate metabolism as a significant and differentiable metabolic signature in HCC compared to non-tumor liver tissue. nih.gov To trace the flow of carbon atoms through the metabolic network, stable isotope labeling is often used. For instance, by supplying cells with [U-¹³C₆]glucose or [U-¹³C₅,¹⁵N₂]glutamine, researchers can track the incorporation of these labeled atoms into aspartate and other downstream metabolites. nih.gov This approach provides detailed insights into pathway activity and metabolic fluxes, revealing how central carbon metabolism is rewired to support pathways like aspartate synthesis. nih.gov

Metabolomic analyses have also been applied in diverse fields such as assessing the metabolic changes during military stress exercises, where alanine, aspartate, and glutamate metabolism were identified as significantly enriched pathways. rsc.org Furthermore, untargeted metabolomics has been used to profile bioactive compounds in agricultural digestates, identifying metabolic pathways such as aspartate and glutamate metabolism. researchgate.net

Table 1: Methodologies in Aspartate Metabolomics

Methodology Description Application in Aspartate Research Key Findings Citations
NMR Spectroscopy A non-destructive technique that provides structural and quantitative information on metabolites based on their magnetic properties. Quantification of aspartate and related metabolites in tissue extracts and biofluids. Identified aspartate metabolism as a differentiable pathway in hepatocellular carcinoma (HCC). mdpi.comnih.gov
LC-MS/MS A highly sensitive technique that separates compounds using liquid chromatography and identifies them based on their mass-to-charge ratio. Tracing stable isotope labels (e.g., ¹³C, ¹⁵N) through the aspartate metabolic pathway. Elucidated the metabolic flux from glucose and glutamine to aspartate in cancer cells. nih.gov
GC-MS A technique that separates volatile compounds using gas chromatography before mass analysis. Profiling of central carbon metabolites related to the aspartate pathway. Used in broader metabolomic studies that include intermediates of or related to the TCA cycle and amino acid metabolism. nih.gov
Pathway Analysis A computational method to identify metabolic pathways that are significantly enriched with metabolites showing altered concentrations. Analysis of metabolomics data from various biological conditions to pinpoint the role of aspartate metabolism. Revealed enrichment of aspartate metabolism in response to acute stress and in cancer. rsc.org

Transcriptomics and Proteomics in Conjunction with Aspartate Metabolism Studies

To gain a more comprehensive understanding of the regulation of aspartate metabolism, metabolomics is often integrated with transcriptomics (the study of RNA transcripts) and proteomics (the study of proteins). This multi-omics approach connects the levels of gene expression and protein abundance with metabolite concentrations, providing a systems-level view of metabolic regulation. nih.govfrontiersin.org

In studies of human gastric cancer, an integrated analysis of transcriptomics, proteomics, and metabolomics highlighted a significant association between alanine, aspartate, and glutamate (AAG) metabolism and the disease's progression. nih.govfrontiersin.org This approach revealed that the expression levels of genes and the abundance of proteins involved in these pathways correlate with the metabolic profile, linking genetic regulation to functional metabolic output. nih.govfrontiersin.org Similarly, research into the effects of histidyl dipeptides on the heart used integrated omics to show that changes in the cardiac proteome, including enzymes in the citric acid cycle (TCA) and aspartate metabolism, were linked to metabolic shifts observed during ischemia. ahajournals.org

This integrative strategy is also powerful in plant science. In a study on drought tolerance in Agropyron mongolicum, combined transcriptomic, proteomic, and metabolomic analyses revealed that intermediates of the urea (B33335) cycle, including aspartate, play a role in the plant's stress response mechanisms. frontiersin.org In metabolic engineering, analyzing the transcriptional levels of genes in the aspartate pathway is used to confirm the effects of genetic modifications. For example, up-regulation of the aspartate kinase gene (lysC) and the ectoine (B1671093) synthesis gene cluster (ectABC) at the transcriptional level confirmed the successful redirection of metabolic flux towards ectoine, a derivative of aspartate. frontiersin.org

Synthetic Biology and Metabolic Engineering of Aspartate Pathways

Synthetic biology and metabolic engineering are disciplines focused on the design and construction of new biological parts, devices, and systems, as well as the redesign of existing, natural biological systems for useful purposes. nih.gov These fields have been instrumental in developing microbial cell factories for the production of L-aspartate and its derivatives. mdpi.com

Rational Design and Optimization of Aspartate Biosynthetic Routes

Rational design involves the deliberate modification of metabolic pathways based on a detailed understanding of enzyme function and pathway regulation. harvard.edu A primary goal in engineering aspartate pathways is to overcome the natural feedback inhibition mechanisms that tightly control the biosynthesis of amino acids. For example, aspartokinase (AK), the first enzyme in the aspartate family biosynthetic pathway, is often inhibited by downstream products like L-threonine and L-lysine. researchgate.net Through rational design, involving site-directed mutagenesis of the enzyme's regulatory domains, researchers can create mutant versions of AK that are less sensitive to this feedback inhibition, thereby increasing the metabolic flux towards aspartate-derived products. researchgate.net

Engineering Microorganisms for Altered Aspartate Metabolism

Microorganisms such as Escherichia coli and Corynebacterium glutamicum are commonly used as chassis organisms for producing amino acids from the aspartate family. researchgate.net Metabolic engineering strategies are employed to rewire their native metabolism to overproduce a target compound. mdpi.com

Key strategies include:

Elimination of Competing Pathways: To channel metabolic precursors exclusively towards the desired product, genes encoding enzymes for competing branch pathways are deleted. For instance, to enhance the production of the aspartate derivative ectoine, the genes lysA (diaminopimelate decarboxylase, leading to lysine) and thrA (aspartate kinase/homoserine dehydrogenase, leading to threonine) were knocked out in E. coli. frontiersin.org

Overexpression of Key Enzymes: The genes encoding rate-limiting enzymes in the biosynthetic pathway are overexpressed to increase metabolic flux. In L-threonine production, the thrABC operon, which contains the genes for the threonine biosynthetic pathway, was overexpressed in E. coli. embopress.org

Enhancing Precursor Supply: The pathways that supply the initial precursors are amplified. Oxaloacetate is a key precursor for aspartate biosynthesis. researchgate.net Increasing the carbon flow from phosphoenolpyruvate (PEP) to oxaloacetate, for example by overexpressing PEP carboxylase, is a common strategy to boost the production of aspartate family amino acids. researchgate.net

These strategies have led to the development of highly efficient microbial strains. For example, an engineered E. coli strain was able to produce 33.1 g/L of L-aspartate from glucose. mdpi.com

Table 2: Examples of Engineered Microorganisms for Aspartate-Derived Products

Organism Target Product Key Engineering Strategies Titer Achieved Citations
Escherichia coli L-Aspartate Overcame rate-limiting steps and optimized fermentation medium. 33.1 g/L mdpi.com
Escherichia coli L-Threonine Deletion of competing pathways (metA, lysA); overexpression of thrABC operon; further modifications based on transcriptome analysis. 82.4 g/L embopress.org
Escherichia coli Ectoine Deletion of lysA and thrA; overexpression of ectABC gene cluster; optimization of amino donor supply. 53.2 g/L frontiersin.org
Corynebacterium glutamicum L-Lysine Use of comparative genomics to identify beneficial mutations for strain improvement. High-producing strain (specific titer proprietary) nih.gov

Systems Metabolic Engineering Approaches

Systems metabolic engineering represents a more advanced and holistic approach, integrating systems biology, synthetic biology, and evolutionary engineering to develop optimized microbial strains. nih.govasm.org This strategy moves beyond targeting single genes and instead considers the entire cellular system. It involves a recursive cycle of design, construction, and analysis. asm.org

A hallmark of this approach is the use of 'omics' data to guide rational engineering. nih.gov For example, in the development of an L-threonine overproducing E. coli strain, researchers first performed initial metabolic engineering based on known pathway information. embopress.org They then conducted a transcriptome analysis of this engineered strain during fermentation. The gene expression data revealed unexpected bottlenecks and regulatory responses in the cell. Based on this systems-level information and further in silico flux response analysis, additional gene targets were identified for modification. embopress.orgnih.gov This systematic, data-driven approach led to a final strain capable of producing 82.4 g/L of L-threonine in a fed-batch fermentation, demonstrating the power of integrating systems analysis with metabolic engineering. embopress.org

Aspartate in Diverse Biological Systems and Processes

Aspartate Metabolism in Microorganisms

In the microbial world, aspartate holds a central position in cellular metabolism. researchgate.net It serves as a primary precursor for a family of amino acids, including several that are essential for other organisms, such as lysine (B10760008), threonine, methionine, and isoleucine. frontiersin.orgwikipedia.org Furthermore, aspartate is a building block for diaminopimelic acid, an essential component for cross-linking peptidoglycan polymers in the cell walls of many bacteria. researchgate.netfrontiersin.org

The metabolic pathways branching from aspartate are crucial for microbial viability and involve several key enzymes that are considered potential targets for antimicrobial agents. frontiersin.org These include:

Aspartokinase (ASK) and Aspartate-β-semialdehyde dehydrogenase (ASD) , which catalyze the initial steps in the biosynthesis of the aspartate-family amino acids. frontiersin.org

Aspartate decarboxylase (PanD) , the enzyme responsible for converting aspartate into β-alanine. This is a vital step in the synthesis of pantothenate (Vitamin B5), a precursor to Coenzyme A (CoA), which is indispensable for fatty acid metabolism and the viability of numerous microorganisms, including Mycobacterium tuberculosis. frontiersin.org The essentiality of this pathway makes it a key factor in the virulence of this pathogen. frontiersin.org

Microorganisms also utilize aspartate for nitrogen assimilation. In Escherichia coli, for instance, the transporter DcuA facilitates the uptake of L-aspartate, which is then deaminated by the enzyme aspartase (AspA) to release ammonia (B1221849). nih.gov This ammonia can then be incorporated into a variety of essential nitrogen-containing biomolecules, including amino acids and nucleotides. nih.gov The activity of AspA is intricately regulated by the nitrogen regulatory protein GlnB, integrating aspartate utilization into the broader network of nitrogen metabolism. nih.gov

Table 1: Key Roles of Aspartate in Microbial Metabolism

Metabolic Process Key Enzymes/Components End Products/Functions References
Amino Acid Synthesis Aspartokinase (ASK), Aspartate-β-semialdehyde dehydrogenase (ASD) Lysine, Threonine, Methionine, Isoleucine frontiersin.org
Cell Wall Synthesis Diaminopimelate (DAP) pathway enzymes Diaminopimelic acid for peptidoglycan cross-linking researchgate.netfrontiersin.org
Coenzyme A Synthesis Aspartate decarboxylase (PanD) β-alanine, Pantothenate (Vitamin B5), Coenzyme A frontiersin.orgmdpi.com
Nitrogen Assimilation DcuA transporter, Aspartase (AspA) Ammonia for synthesis of nitrogenous compounds nih.gov
Nucleotide Synthesis Various enzymes Precursor for purine (B94841) and pyrimidine (B1678525) rings researchgate.netmdpi.com

Aspartate Metabolism in Plants

In plants, aspartate is a cornerstone of both carbon and nitrogen metabolism, playing roles far beyond its function as a protein constituent. mdpi.comcabidigitallibrary.org It is synthesized via the transamination of oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle, a reaction catalyzed by the enzyme aspartate aminotransferase (AspAT). cabidigitallibrary.orgmdpi.com Plants possess multiple isoenzymes of AspAT, which are localized in different cellular compartments, including the cytosol, mitochondria, plastids, and peroxisomes, highlighting the compartmentalized and complex nature of its metabolism. cabidigitallibrary.orgoup.com

A primary role of aspartate in plants is to serve as the entry point for the "aspartate-family pathway," a biosynthetic route that produces the essential amino acids lysine, threonine, methionine, and isoleucine. wikipedia.orgembopress.org Because these amino acids cannot be synthesized by humans and other monogastric animals, this pathway is of significant nutritional interest. tandfonline.com

Furthermore, aspartate is deeply involved in nitrogen assimilation and transport. mdpi.com It acts as a key intermediate in the fixation of ammonia and provides nitrogen for the synthesis of other amino acids and nitrogenous compounds. cabidigitallibrary.org Its metabolism is also linked to C4 carbon fixation in certain plant species. cabidigitallibrary.org Research has demonstrated that the metabolic network connecting the aspartate-family pathway with the TCA cycle is crucial for the plant's response to various abiotic stresses that lead to energy deprivation. tandfonline.comoup.com Studies have shown that the external application of aspartate can bolster a plant's resilience to environmental challenges such as heat stress. mdpi.com

Table 2: Functions of Aspartate in Plant Metabolism

Function Associated Pathway/Process Key Enzymes Significance References
Amino Acid Synthesis Aspartate-Family Pathway Aspartokinase, Dihydrodipicolinate synthase, etc. Production of essential amino acids (Lys, Thr, Met, Ile) wikipedia.orgembopress.orgtandfonline.com
Nitrogen Metabolism Ammonia Assimilation Aspartate Aminotransferase (AspAT), Glutamine Synthetase Assimilation and transport of nitrogen mdpi.comcabidigitallibrary.org
Carbon Metabolism C4 Carbon Fixation, TCA Cycle Link AspAT, Malate (B86768) Dehydrogenase Interconversion of key carbon skeletons cabidigitallibrary.orgoup.com
Stress Response Abiotic Stress Tolerance Various metabolic enzymes Enhances tolerance to heat, drought, and salt stress mdpi.comtandfonline.com

Aspartate in Eukaryotic Cellular Metabolism

In eukaryotic organisms, including humans, aspartate is classified as a non-essential amino acid because it can be synthesized from intermediates of central metabolism, primarily oxaloacetate from the TCA cycle. wikipedia.orgontosight.ai Its roles are diverse and fundamental to cellular function. Aspartate is a key intermediate in the urea (B33335) cycle, the primary pathway for the disposal of excess nitrogen. ontosight.ai

Beyond its role in waste disposal, aspartate functions as an excitatory neurotransmitter in the central nervous system, participating in synaptic transmission and potentially influencing processes like learning and memory. ontosight.aiontosight.ai It is also a direct precursor for the synthesis of other amino acids, such as asparagine, and is the starting point for the metabolic pathways that produce methionine, threonine, and isoleucine in organisms that can synthesize them. news-medical.net

One of its most critical roles is in the synthesis of nucleotides. Aspartate provides one of the nitrogen atoms in the formation of the purine ring and is a key component in the synthesis of pyrimidines. mdpi.combiologyonline.com This makes aspartate availability essential for DNA and RNA synthesis and, consequently, for cell proliferation. The importance of aspartate synthesis is particularly evident in rapidly dividing cells, such as certain cancer cells, where its production can become a rate-limiting step for growth, especially under conditions where mitochondrial function is compromised. nih.gov

Aspartate and Cellular Energetics

Aspartate is intrinsically linked to cellular energy production through its central role in the malate-aspartate shuttle. mdpi.comresearchgate.net This shuttle is a primary mechanism in eukaryotes for transporting reducing equivalents, in the form of NADH, from the cytosol across the impermeable inner mitochondrial membrane. wikipedia.orgwikipedia.org Since glycolysis produces NADH in the cytosol, this shuttle is vital for allowing these electrons to enter the mitochondrial electron transport chain for oxidative phosphorylation, the main process of ATP generation. wiley-vch.de

The shuttle system relies on isoforms of aspartate aminotransferase and malate dehydrogenase in both the cytosol and mitochondria. researchgate.net By facilitating the transfer of electrons, the shuttle ensures that glycolysis can continue unabated by regenerating NAD+ in the cytosol and maximizes the energy yield from glucose. researchgate.netwikipedia.org

Additionally, aspartate contributes to cellular energetics through anaplerosis, the process of replenishing TCA cycle intermediates. tandfonline.com By being converted back to oxaloacetate, aspartate can feed the TCA cycle, which is crucial for maintaining mitochondrial respiration and ATP production, especially under conditions of high energy demand or metabolic stress. tandfonline.com The catabolism of amino acids derived from the aspartate family can also feed intermediates into the TCA cycle, providing another link between amino acid metabolism and cellular energy status. tandfonline.comoup.com

Table 3: Aspartate's Roles in Eukaryotic Metabolism and Energetics

Process/Function Mechanism Cellular Location Significance References
Malate-Aspartate Shuttle Transports cytosolic NADH into mitochondria Cytosol and Mitochondria Maximizes ATP yield from glycolysis mdpi.comresearchgate.netwikipedia.org
Anaplerosis Conversion to oxaloacetate to replenish TCA cycle intermediates Mitochondria Maintains mitochondrial respiration and energy production tandfonline.com
Urea Cycle Acts as a nitrogen donor Mitochondria and Cytosol Detoxification of ammonia ontosight.ai
Nucleotide Synthesis Precursor for purine and pyrimidine rings Cytosol Essential for DNA/RNA synthesis and cell proliferation mdpi.combiologyonline.comnih.gov
Neurotransmission Acts as an excitatory neurotransmitter Central Nervous System Synaptic signaling ontosight.aiontosight.ai

Aspartate as a Building Block in Protein Synthesis

As one of the 22 proteinogenic amino acids, L-aspartate is a fundamental building block of proteins. wikipedia.orgbiologyonline.com It is incorporated into polypeptide chains during the process of translation, specified by the mRNA codons GAU and GAC. wikipedia.org While it is considered a non-essential amino acid in humans, its presence in virtually all dietary proteins ensures a steady supply for protein synthesis, where it constitutes roughly 5% of the amino acid content of an average eukaryotic protein. wikipedia.org

The chemical nature of aspartate's side chain (CH₂COOH) is crucial for protein structure and function. biologyonline.com At physiological pH, this side chain is typically deprotonated and negatively charged (−COO⁻), making aspartate an acidic amino acid. biologyonline.com This charge allows it to form ionic bonds, or salt bridges, with positively charged amino acids like lysine and arginine. It can also participate in hydrogen bonding. ontosight.ai These interactions are vital for stabilizing the complex three-dimensional, or tertiary, structure of proteins. ontosight.aibiologyonline.com

Furthermore, aspartate residues are frequently found within the active sites of enzymes. ontosight.ai In this context, the side chain can act as a general acid or base, donating or accepting protons to facilitate catalytic reactions. A well-known example is the enzyme aspartate transcarbamylase, where an aspartate residue plays a key role in the biosynthesis of pyrimidines. ontosight.ai

Future Directions in Monosodium Aspartate Research

Advances in Analytical Sensitivity and Specificity

The accurate and sensitive quantification of monosodium aspartate is crucial for understanding its roles in various biological and food systems. Future research will likely focus on the continued development and refinement of analytical techniques to enhance both sensitivity and specificity. While classical methods like cation exchange chromatography with post-column derivatization using ninhydrin (B49086) have been foundational, modern high-performance liquid chromatography (HPLC) techniques, particularly with pre-column derivatization, have offered significant improvements in speed and sensitivity. mdpi.com

A significant area of advancement lies in the derivatization agents used to tag monosodium aspartate for detection. For instance, derivatization with 2,4-dinitro-1-fluorobenzene (DNFB), also known as Sanger's reagent, allows for the formation of highly stable derivatives that can be readily analyzed by ultra-high performance liquid chromatography (UHPLC) with UV detection. mdpi.commoca.net.ua This method has proven to be simple, accurate, and cost-effective. mdpi.com Other derivatizing agents like o-phthalaldehyde (B127526) (OPA) in the presence of 3-mercaptopropionic acid (3-MPA) have also been successfully employed for rapid analysis. akjournals.com

Looking ahead, the coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is set to become even more prominent. mdpi.com These techniques offer unparalleled sensitivity and selectivity, allowing for the detection of monosodium aspartate at very low concentrations and in complex matrices. mdpi.com The development of novel biosensors also presents a promising frontier. akjournals.comresearchgate.net These devices, which can be based on enzymes like L-glutamate oxidase and L-glutamate dehydrogenase, offer the potential for rapid, on-site analysis of monosodium aspartate in food products. akjournals.com The unique feature of some optical biosensors is the simultaneous immobilization of multiple sensing agents, such as an indicator dye and enzymes, on a layered membrane system, enabling colorimetric detection. akjournals.com

The following table summarizes some of the current and emerging analytical methods for monosodium aspartate:

Analytical TechniqueDerivatization Agent/MethodDetection MethodKey Advantages
High-Performance Liquid Chromatography (HPLC) 1-Fluoro-2,4-dinitrobenzene (DNFB)UV/Visible SpectrophotometrySimple, accurate, cost-effective mdpi.commoca.net.ua
Ultra-High Performance Liquid Chromatography (UHPLC) 2,4-dinitro-1-fluorobenzene (DNFB)UV AbsorptionRapid analysis, high throughput, excellent reproducibility mdpi.comnih.gov
Capillary Electrophoresis (CE) o-phthalaldehyde (OPA) / 3-mercaptopropionic acid (3-MPA)UV, Diode Array Detection (DAD)Rapid derivatization akjournals.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)Mass SpectrometryExtremely sensitive, highly selective mdpi.com
Biosensors Co-immobilized L-glutamate oxidase and L-glutamate dehydrogenaseOxygen Electrode/PolarographicPotential for rapid, on-site analysis akjournals.com
Optical Biosensors Immobilized enzymes (GLOD, HRP) and indicator dye (TMB)ColorimetricNo covalent attachment of sensing components akjournals.com

High-Throughput Screening and Mechanistic Elucidation

High-throughput screening (HTS) methodologies are poised to revolutionize the study of monosodium aspartate by enabling the rapid assessment of its interactions with biological targets and its effects in various cellular models. The development of fluorescence-based and radioactive-based assays allows for the screening of large compound libraries to identify molecules that may modulate the activity of enzymes involved in aspartate metabolism. nih.gov For example, HTS assays have been developed for aspartate N-acetyltransferase (ANAT), an enzyme responsible for the synthesis of N-acetylaspartate from L-aspartate and acetyl-CoA. nih.gov Such screens are critical for identifying potential therapeutic agents. nih.gov

Future HTS applications will likely expand to investigate the broader physiological roles of monosodium aspartate. Impedance-based phenotypic readouts, for instance, can be used to screen for compounds that affect cellular processes influenced by aspartate, such as cell spreading. frontiersin.org The microtiter operant gustometer (MOG) represents a significant advancement in behavioral research, providing a high-throughput method to assess taste function and discrimination in animal models, which can be applied to study the taste properties of monosodium aspartate and related compounds. researchgate.net

Mechanistic elucidation will benefit from these high-throughput approaches by providing large datasets that can reveal structure-activity relationships and guide more focused investigations. For example, conditioned taste aversion studies in rats have been used to explore whether N-methyl-D-aspartate (NMDA) receptors are involved in the taste transduction of monosodium glutamate (B1630785) and L-aspartic acid. oup.com Such behavioral assays, when combined with molecular and cellular techniques, can help to unravel the complex mechanisms underlying the sensory perception of monosodium aspartate. oup.com

The following table highlights key aspects of high-throughput screening and mechanistic studies related to monosodium aspartate:

Research AreaMethodologyKey Findings/Applications
Enzyme Inhibition Screening Fluorescence-based and radioactive-based high-throughput assaysIdentification of inhibitors for enzymes like aspartate N-acetyltransferase (ANAT) for therapeutic purposes. nih.gov
Phenotypic Screening Impedance-based cellular assaysAssessment of the effects of compounds on aspartate-induced cellular changes. frontiersin.org
Behavioral Screening Microtiter operant gustometer (MOG)High-throughput assessment of taste discrimination and perception of monosodium aspartate in animal models. researchgate.net
Mechanistic Taste Studies Conditioned taste aversion (CTA) assaysInvestigation of the role of specific receptors, such as NMDA receptors, in the taste of monosodium aspartate. oup.com

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological impact of monosodium aspartate, future research will increasingly rely on the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems-level approach allows for the characterization of the complex interplay of biomolecules and their functions in response to monosodium aspartate. nih.govresearchgate.net

Computational pipelines are being developed to integrate metabolomics and transcriptomics data using stoichiometric metabolic models as a scaffold. plos.org These tools can predict how changes in gene expression translate into alterations in metabolic fluxes, providing a more comprehensive picture of metabolic regulation. plos.org By combining different omics layers, researchers can move beyond identifying individual biomarkers to understanding the systemic response to a substance. researchgate.net

The application of multi-omics integration is particularly relevant in toxicology and drug discovery. researchgate.netpharmalex.com For example, analyzing how monosodium aspartate affects the transcriptome, proteome, and metabolome of a cell or organism can help to elucidate its mechanisms of action and identify potential pathways of toxicity or therapeutic benefit. researchgate.net Publicly available databases that house multi-omics datasets are becoming increasingly valuable resources for this type of integrative analysis. nih.gov Software packages like mixOmics, an R package, provide tools for data integration, biomarker discovery, and visualization, making these complex analyses more accessible to a broader range of researchers. mixomics.org

The table below outlines the key components and goals of multi-omics data integration in the context of monosodium aspartate research:

Omics LayerData TypePotential Insights
Genomics DNA sequence variationsGenetic predispositions to altered aspartate metabolism or response.
Transcriptomics Gene expression levels (mRNA)Changes in gene activity related to aspartate transport, metabolism, and signaling pathways. plos.org
Proteomics Protein abundance and modificationsAlterations in the levels and activity of enzymes and transporter proteins involved in aspartate pathways.
Metabolomics Metabolite concentrationsDirect measurement of changes in monosodium aspartate levels and related metabolites. plos.org
Integrated Multi-Omics Combined analysis of the aboveA systems-level understanding of the cellular and physiological response to monosodium aspartate, identification of regulatory networks, and prediction of biological outcomes. nih.govresearchgate.net

Novel Applications of Synthetic Biology and Enzyme Engineering

Synthetic biology and enzyme engineering are emerging fields that hold significant promise for advancing research on monosodium aspartate. These disciplines offer powerful tools to create novel biocatalysts and design synthetic pathways, which can be applied to both the production and study of this compound. embopress.orgnsf.gov

Enzyme engineering, through techniques like directed evolution, allows for the modification of enzymes to improve their catalytic efficiency, stability, and substrate specificity. nsf.gov This is particularly relevant for enzymes involved in the biosynthesis or metabolism of aspartate. By engineering these enzymes, researchers can enhance the production of monosodium aspartate in microbial systems or create tools for its specific detection and quantification. Machine learning-guided platforms are accelerating this process by rapidly mapping sequence-function relationships to optimize enzymes for specific reactions. nih.gov

Synthetic biology enables the construction of novel genetic circuits and metabolic pathways in host organisms like Saccharomyces cerevisiae. embopress.org This allows for the in vivo study of enzymatic reactions under controlled conditions, providing insights that are not always achievable through traditional in vitro methods. embopress.org For instance, a synthetic pathway could be designed to produce monosodium aspartate, and by manipulating the expression of the involved enzymes, researchers can study the kinetics and regulation of the pathway in a living cell. embopress.org This approach can also be used to investigate the physiological effects of altered aspartate levels in a controlled manner.

The table below summarizes the potential applications of synthetic biology and enzyme engineering in monosodium aspartate research:

ApproachTechniquePotential Application
Enzyme Engineering Directed Evolution, Machine Learning-Guided Design- Development of highly efficient and specific enzymes for the industrial production of monosodium aspartate. nih.gov- Creation of novel biosensors with enhanced sensitivity and specificity for aspartate detection.
Synthetic Biology Construction of synthetic metabolic pathways and genetic circuits in host organisms.- In vivo characterization of enzymes involved in aspartate metabolism. embopress.org- Creation of microbial cell factories for the sustainable production of monosodium aspartate. embopress.org- Development of cellular models to study the effects of controlled changes in intracellular aspartate concentrations.
Protein Circuit Engineering Design of orthogonal signal transduction pathways.- Engineering of novel cellular sensors and response systems based on aspartate binding. ethz.ch

Computational Modeling and Simulation for Predictive Research

Computational modeling and simulation are becoming indispensable tools for predicting the behavior of biological systems and guiding experimental research related to monosodium aspartate. These approaches allow for the investigation of molecular interactions and dynamic processes that are difficult to observe directly.

At the molecular level, techniques like molecular dynamics (MD) simulations can be used to study the conformational changes of proteins, such as receptors and enzymes, upon binding to aspartate. This can provide insights into the mechanisms of activation and inhibition. The study of the crystal structure of monosodium aspartate, for example, reveals details about its solid-state conformation and intermolecular interactions, which can be further explored using computational methods. researchgate.net

On a larger scale, constraint-based modeling of metabolic networks can predict how changes in the availability of monosodium aspartate will affect cellular metabolism. plos.org By integrating experimental data, these models can be refined to provide more accurate predictions of metabolic fluxes and cellular phenotypes. This predictive capability is valuable for metabolic engineering efforts aimed at optimizing the production of monosodium aspartate or for understanding its role in various physiological and pathological states.

The future of research in this area will likely involve the development of more sophisticated multi-scale models that can bridge the gap from molecular interactions to cellular and even organism-level responses. These models will integrate data from various experimental sources, including the multi-omics data discussed previously, to create a comprehensive and predictive understanding of the roles of monosodium aspartate.

The following table outlines the different levels of computational modeling and their applications in monosodium aspartate research:

Modeling LevelTechniqueApplication
Molecular Level Molecular Dynamics (MD) Simulations, Quantum Mechanics (QM)- Predicting the binding affinity and mode of interaction between aspartate and its target proteins.- Elucidating the mechanism of enzyme catalysis for aspartate-metabolizing enzymes.
Structural Level X-ray Crystallography Analysis, Local Vibrational Mode Analysis- Determining the three-dimensional structure of aspartate-binding proteins and the compound itself. researchgate.net- Understanding the intermolecular forces and packing in the solid state. researchgate.net
Systems Level Constraint-Based Metabolic Modeling, Kinetic Modeling- Predicting metabolic flux distributions in response to changes in aspartate levels. plos.org- Identifying key regulatory points in aspartate metabolic pathways.
Integrated Modeling Multi-scale models combining molecular, structural, and systems-level approaches- Creating a comprehensive, predictive model of the physiological effects of monosodium aspartate.- Guiding the design of new experiments and therapeutic strategies.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing monosodium aspartate in laboratory settings?

  • Methodological Answer : Monosodium aspartate synthesis typically involves the condensation reaction of L-aspartic acid with sodium hydroxide under controlled pH conditions. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and purity. High-performance liquid chromatography (HPLC) with UV detection is used to quantify residual reactants. For reproducibility, experimental protocols must specify reaction stoichiometry, temperature, and purification steps (e.g., recrystallization) .

Q. Which analytical techniques are most effective for quantifying monosodium aspartate purity in complex matrices?

  • Methodological Answer :

  • HPLC-UV/Vis : Detects impurities at concentrations as low as 0.1% with a C18 column and mobile phase of acetonitrile/water (80:20 v/v).
  • Ion-exchange chromatography : Quantifies sodium content to verify stoichiometric ratios.
  • Titrimetry : Acid-base titration using standardized HCl to validate carboxylate group reactivity.
    A comparative table is provided below:
TechniqueDetection LimitApplicabilityReference Standard
HPLC-UV/Vis0.1%Purity in synthetic batchesUSP-NF guidelines
Ion-exchange0.5%Sodium ion quantificationASTM E394-22
Titrimetry1.0%Functional group analysisICH Q2(R1)

Advanced Research Questions

Q. How can researchers resolve contradictory findings on monosodium aspartate’s metabolic effects in in vivo studies?

  • Methodological Answer : Discrepancies often arise from variability in dosing regimens, animal models, or analytical techniques. To address this:

  • Systematic Review : Use PRISMA guidelines to aggregate data from studies with comparable PICOT frameworks (Population: rodent models; Intervention: dosage range 50–200 mg/kg; Comparison: placebo; Outcome: plasma aspartate levels; Time: 4–12 weeks) .
  • Meta-analysis : Apply random-effects models to account for heterogeneity. Sensitivity analyses should exclude outliers and adjust for covariates like diet or genetic background .

Q. What experimental designs are optimal for studying monosodium aspartate’s interaction with umami taste receptors (e.g., T1R1/T1R3)?

  • Methodological Answer :

  • In vitro assays : Use HEK293 cells transfected with human T1R1/T1R3 receptors. Measure intracellular calcium flux via fluorescent dyes (e.g., Fura-2) upon monosodium aspartate exposure. EC₅₀ values should be compared to monosodium glutamate (MSG) controls .
  • Dose-response curves : Test concentrations from 0.1 mM to 10 mM to determine receptor affinity and efficacy. Statistical analysis via nonlinear regression (e.g., GraphPad Prism) .

Q. How can longitudinal studies evaluate the neurophysiological impacts of chronic monosodium aspartate exposure?

  • Methodological Answer :

  • Animal models : Use transgenic mice (e.g., GFAP-GFP reporters) to monitor astrocyte reactivity in response to dietary monosodium aspartate (100 mg/kg/day for 6 months).
  • Behavioral assays : Employ radial arm maze tests to assess cognitive function. Pair with immunohistochemistry (e.g., anti-GFAP antibodies) to correlate behavioral outcomes with neural inflammation .
  • Data normalization : Adjust for confounders like age and baseline diet using ANCOVA .

Data Contradiction Analysis

Q. Why do studies report conflicting results on monosodium aspartate’s role in neurotransmitter synthesis?

  • Methodological Answer : Variations in experimental conditions (e.g., cell culture media composition, in vivo vs. in vitro systems) significantly alter outcomes. For example:

  • In vitro : Neuronal cultures lacking glial cells may underestimate aspartate uptake due to absent astrocyte-neuron shuttle mechanisms.
  • In vivo : Blood-brain barrier permeability differences between species affect CNS aspartate bioavailability.
    Recommendations: Standardize models (e.g., primary co-cultures with astrocytes) and validate findings across multiple species .

Methodological Best Practices

  • Ethical Compliance : For human studies, ensure Institutional Review Board (IRB) approval. Use double-blinded, placebo-controlled designs when testing sensory perception .
  • Data Transparency : Share raw datasets and analysis code via repositories like Figshare or Zenodo to enhance reproducibility .
  • Statistical Rigor : Pre-register hypotheses on platforms like Open Science Framework (OSF) to mitigate publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.